![molecular formula C20H13N5O3S B2498013 4-oxo-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-4H-chromene-2-carboxamide CAS No. 1903765-06-9](/img/structure/B2498013.png)
4-oxo-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-4H-chromene-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "4-oxo-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-4H-chromene-2-carboxamide" is part of a class of compounds that have garnered interest in various fields of chemical research due to their structural complexity and potential biological activities. This compound, in particular, features a combination of chromene and triazolopyridazine moieties, which are known for their diverse chemical and biological functionalities.
Synthesis Analysis
The synthesis of compounds related to "this compound" involves several key steps, including alkylation, cyclization, and substitution reactions. A typical synthetic route might start with the alkylation of a pyrimidine derivative, followed by cyclization to form the triazolopyridazine ring, and subsequent substitution to introduce the chromene moiety (Haiza et al., 2000).
Molecular Structure Analysis
The molecular structure of compounds within this class, including the target molecule, features an anti-rotamer conformation about the C-N bond. The orientation of the amide O atom relative to the pyran ring's O atom can vary, influencing the compound's physical and chemical properties (Reis et al., 2013).
Chemical Reactions and Properties
Compounds similar to "this compound" can participate in a variety of chemical reactions, including intramolecular oxidative N-N bond formation, which is a key step in constructing the triazolopyridine skeleton. Such reactions are crucial for modifying the compound's structure and enhancing its potential biological activities (Zheng et al., 2014).
Physical Properties Analysis
The physical properties of these compounds, such as solubility, melting point, and crystalline structure, are significantly influenced by their molecular conformation and the presence of specific functional groups. For instance, the crystalline structure can exhibit intermolecular hydrogen bonding and π-π interactions, which are essential for understanding the compound's stability and reactivity (Fathima et al., 2011).
Chemical Properties Analysis
The chemical properties, including reactivity and stability, of "this compound" are directly related to its structure. The presence of the chromene and triazolopyridazine moieties provides a wide range of functional groups that can undergo various chemical reactions, offering a pathway to synthesize derivatives with potential enhanced activities (Suresh et al., 2016).
Wissenschaftliche Forschungsanwendungen
Therapeutic Potential and Antimicrobial Activity
There's a notable interest in the antimicrobial properties of these compounds. Research indicates that specific derivatives show high antimicrobial activity, comparable to reference drugs. This property makes them a valuable asset in medicinal chemistry, where researchers constantly seek new antimicrobial agents to counter drug-resistant microbes. The studies often involve comparing the newly synthesized compounds against established antimicrobial drugs to ascertain their efficacy (Ali & Ibrahim, 2010).
Inhibition and Antiproliferative Activity
The compound and its derivatives are also explored for their antiproliferative activities. Specific derivatives have shown the ability to inhibit the proliferation of endothelial and tumor cells, making them a potential asset in cancer research. The loss of thrombin inhibitory and fibrinogen receptor antagonistic activities in certain derivatives, which are inherent to benzamidine compounds, points to a selective action mechanism, opening doors to targeted therapies (Ilić et al., 2011).
Binding Interaction Studies
The binding interactions of derivatives of this compound with various serum albumins have been the subject of detailed studies. These interactions are crucial for understanding the pharmacodynamics and pharmacokinetics of potential drugs. The use of fluorescence spectroscopic studies to investigate the binding sites and the change in the microenvironment of the binding sites provides valuable insights into how these compounds could interact in biological systems (Paul et al., 2019).
Wirkmechanismus
Target of Action
Compounds with similar structures, such as [1,2,4]triazolo[4,3-a]pyrazine derivatives, have been found to inhibit c-met/vegfr-2 kinases . These kinases play crucial roles in cell growth, survival, and angiogenesis, making them important targets for cancer therapy .
Mode of Action
For instance, some [1,2,4]triazolo[4,3-a]pyrazine derivatives have been shown to bind to c-Met and VEGFR-2 proteins, inhibiting their activity . This inhibition can lead to a decrease in cell proliferation and an increase in cell apoptosis .
Biochemical Pathways
For instance, inhibition of c-Met can disrupt the HGF/c-Met signaling pathway, which is often overactive in various types of cancer . Similarly, inhibition of VEGFR-2 can disrupt the VEGF signaling pathway, which plays a key role in angiogenesis .
Pharmacokinetics
In silico pharmacokinetic studies have been summarized for related compounds . These studies often include predictions about absorption, distribution, metabolism, and excretion, which can impact a compound’s bioavailability and overall effectiveness.
Eigenschaften
IUPAC Name |
4-oxo-N-[(6-thiophen-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]chromene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13N5O3S/c26-15-9-17(28-16-4-2-1-3-13(15)16)20(27)21-10-19-23-22-18-6-5-14(24-25(18)19)12-7-8-29-11-12/h1-9,11H,10H2,(H,21,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJMCXFDSCVORFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C=C(O2)C(=O)NCC3=NN=C4N3N=C(C=C4)C5=CSC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

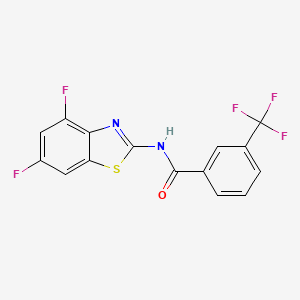
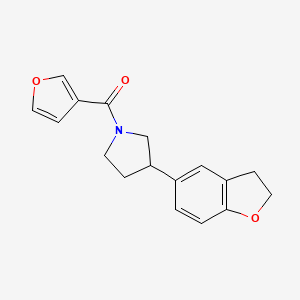
![5-(2,4-dichlorobenzyl)-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2497936.png)
![Methyl 4-(6-phenylimidazo[2,1-b]thiazole-3-carboxamido)benzoate](/img/structure/B2497937.png)
![[3-[(4-Bromopyrazol-1-yl)methyl]azetidin-1-yl]-[1-(4-fluorophenyl)cyclopropyl]methanone](/img/structure/B2497939.png)
![3-methyl-N-[2-methyl-4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)phenyl]benzamide](/img/structure/B2497940.png)
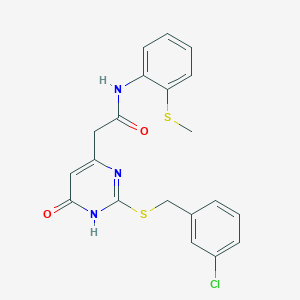
![2-(4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)acetamide](/img/structure/B2497942.png)
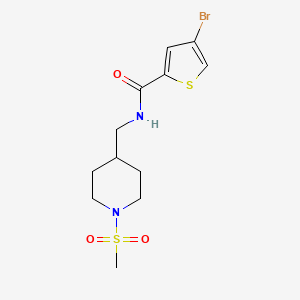
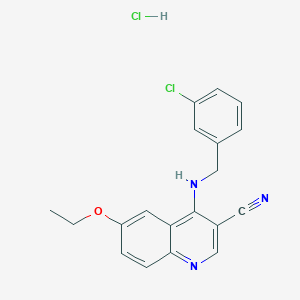
![3-(4-methylbenzyl)-6-((3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2497946.png)
![ethyl 2-[(4-chlorobenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2497948.png)
![N-[[4-[(3-methylpiperidin-1-yl)methyl]phenyl]methyl]-1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carboxamide](/img/structure/B2497949.png)
